molecular formula C9H6N4OS B2495040 (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile CAS No. 338959-96-9

(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile

Cat. No.: B2495040
CAS No.: 338959-96-9
M. Wt: 218.23
InChI Key: VRQADNMLAKODCF-GQCTYLIASA-N
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Description

(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile is an organic compound that features a thiadiazole ring and a furan ring connected by a propenenitrile linker

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of both the thiadiazole and furan rings suggests that it could interact with various biological targets.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its structural features may allow it to bind to specific enzymes or receptors, making it a candidate for therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for chemical modification and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate nitrile under acidic conditions.

    Formation of the Propenenitrile Linker: The propenenitrile linker can be introduced by a Knoevenagel condensation reaction between an aldehyde and a nitrile in the presence of a base.

    Coupling of the Furan Ring: The furan ring can be coupled to the propenenitrile linker through a cross-coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, to form various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted derivatives of the thiadiazole ring.

Mechanism of Action

The mechanism of action of (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. If used in drug development, it could act by binding to a specific receptor or enzyme, modulating its activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile: Similar structure but with a thiophene ring instead of a furan ring.

    (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yl)prop-2-enenitrile: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile lies in its combination of the thiadiazole and furan rings, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

(E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS/c10-5-6(4-7-2-1-3-14-7)8-12-13-9(11)15-8/h1-4H,(H2,11,13)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQADNMLAKODCF-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C#N)/C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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